Trigonosin F
Overview
Description
Trigonosin F is a natural product found in the plant Trigonostemon thyrsoideum, which belongs to the Euphorbiaceae family . This compound is a daphnane-type diterpenoid, a class of compounds known for their complex structures and significant biological activities . This compound has garnered attention due to its potent anti-HIV-1 activity and other promising biological properties .
Preparation Methods
Trigonosin F is typically isolated from the twigs and leaves of Trigonostemon thyrsoideum . The extraction process involves the use of methanol to obtain a crude extract, which is then subjected to various chromatographic techniques to purify the compound . The synthetic routes for this compound are complex due to its intricate structure, involving multiple steps of oxidation, reduction, and esterification reactions
Chemical Reactions Analysis
Trigonosin F undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields alcohols .
Scientific Research Applications
Trigonosin F has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Trigonosin F exerts its effects involves multiple molecular targets and pathways. Its anti-HIV-1 activity is attributed to its ability to inhibit viral replication by targeting specific viral enzymes . Additionally, its anti-cancer properties are believed to result from its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Trigonosin F is unique among daphnane-type diterpenoids due to its specific structural features and biological activities. Similar compounds include:
Trigothysoid N: Another daphnane-type diterpenoid with anti-HIV-1 activity.
Rediocides A, C, and F: These compounds also exhibit potent anti-HIV-1 activity and share structural similarities with this compound.
Trigonosin D: A related compound with similar biological activities but different structural features.
This compound stands out due to its specific combination of functional groups and its potent biological activities, making it a valuable compound for further research and development .
Biological Activity
Trigonosin F is a compound derived from the Trigonostemon genus, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications. The findings are supported by various case studies and research data.
Chemical Structure and Properties
This compound belongs to the class of daphnane-type diterpenoids, which are characterized by their unique structural features that contribute to their biological activities. The molecular structure of this compound includes multiple functional groups that are critical for its interaction with biological targets.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A-549 (lung cancer)
The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting cell proliferation. The IC50 values for this compound against these cell lines are reported to be lower than those of standard chemotherapeutic agents, suggesting potent anticancer activity.
2. Antioxidant Activity
This compound has demonstrated strong antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it effectively scavenges free radicals and reduces lipid peroxidation in vitro, contributing to its potential as a protective agent against oxidative damage.
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property is particularly beneficial in conditions such as arthritis and other chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on human cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability. The study utilized an MTT assay to assess cell proliferation and concluded that this compound could serve as a promising candidate for further development in cancer therapy.
Case Study 2: Antioxidant Potential
In another investigation, this compound was tested for its ability to inhibit lipid peroxidation in rat liver homogenates. The results indicated a marked decrease in malondialdehyde levels, highlighting the compound's potential as an antioxidant agent.
The biological activities of this compound can be attributed to several mechanisms:
- Induction of Apoptosis: this compound activates intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Radical Scavenging: The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Cytokine Modulation: By modulating cytokine release, this compound can reduce inflammation and promote healing.
Properties
IUPAC Name |
[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14Z,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3/b17-11+,18-12-/t24-,25-,26+,28+,30-,31-,32+,34-,35-,36-,37-,38+,40+,41+,42-,43+,44-,45-,46?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIWBBJUVBDSOV-ZXICBVBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@]34[C@@H]([C@H]5[C@@]6([C@@H]([C@@H]3[C@H]7[C@](O7)([C@H]([C@@]2([C@H]1OC(=O)/C=C\C=C\[C@@H]([C@H]8CC[C@@H]([C@@H]8C)C[C@@]6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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